molecular formula C12H22BrNO4 B12978651 tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate

tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate

Cat. No.: B12978651
M. Wt: 324.21 g/mol
InChI Key: GEDIOIFNXMGLHI-VIFPVBQESA-N
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Description

tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common reagents and conditions used in these reactions include N-bromosuccinimide for bromination, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of the target’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl (S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (S)-2-(chloromethyl)-4,4-dimethoxypyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (S)-2-(hydroxymethyl)-4,4-dimethoxypyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    tert-Butyl (S)-2-(methyl)-4,4-dimethoxypyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.

Properties

Molecular Formula

C12H22BrNO4

Molecular Weight

324.21 g/mol

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-4,4-dimethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO4/c1-11(2,3)18-10(15)14-8-12(16-4,17-5)6-9(14)7-13/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

GEDIOIFNXMGLHI-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CBr)(OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)(OC)OC

Origin of Product

United States

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